molecular formula C7H2ClF3O B2543934 3-Chloro-2,4,6-trifluorobenzaldehyde CAS No. 1160573-14-7

3-Chloro-2,4,6-trifluorobenzaldehyde

Cat. No.: B2543934
CAS No.: 1160573-14-7
M. Wt: 194.54
InChI Key: LGBHJSUWGHTAOV-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Chemistry

The introduction of fluorine atoms into aromatic rings is a key strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly impact a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. Fluorinated aromatic aldehydes, such as 3-Chloro-2,4,6-trifluorobenzaldehyde, are therefore crucial synthons for introducing these desirable properties into more complex molecules. The specific arrangement of three fluorine atoms and one chlorine atom on the benzaldehyde (B42025) ring of the target compound creates a unique electronic environment, influencing the reactivity of the aldehyde group and the aromatic ring itself.

Academic Relevance of Halogenated Benzaldehyde Scaffolds

Halogenated benzaldehyde scaffolds are of significant academic and industrial interest due to their utility as versatile building blocks in organic synthesis. mdpi.com They serve as precursors for a wide range of pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov The presence of halogens provides reactive handles for various cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the construction of complex molecular architectures.

The academic pursuit of understanding structure-activity relationships often utilizes halogenated scaffolds to probe the effects of electronic and steric modifications on a molecule's function. Research into the synthesis and reactivity of polysubstituted benzaldehydes, including those with mixed halogen substituents like this compound, contributes to the fundamental knowledge base of organic chemistry and enables the development of novel synthetic methodologies.

Notably, this compound has been identified as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of bridged tricyclic carbamoylpyridone compounds, which are being investigated as inhibitors of HIV integrase, a crucial enzyme for viral replication. googleapis.comgoogle.com This underscores the practical importance of this specific halogenated benzaldehyde in the development of new antiviral agents. googleapis.comgoogle.com

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 1160573-14-7
Molecular Formula C₇H₂ClF₃O
Molecular Weight 194.54 g/mol

While detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature, its structural similarity to other halogenated benzaldehydes suggests it is likely a solid or liquid at room temperature with a relatively high boiling point. Further research is needed to fully characterize its physical properties and spectroscopic data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4,6-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-6-5(10)1-4(9)3(2-12)7(6)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBHJSUWGHTAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2,4,6 Trifluorobenzaldehyde

Established Synthetic Routes to Substituted Benzaldehydes

The preparation of substituted benzaldehydes is a cornerstone of organic synthesis, with a variety of well-established methods at the disposal of chemists. These routes often involve the introduction of a formyl group onto an aromatic ring or the modification of existing substituents.

Electrophilic Aromatic Substitution Strategies for Fluorinated and Chlorinated Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. google.com The reactivity of the benzene (B151609) ring in EAS is significantly affected by the nature of the substituents it carries. Halogens, such as fluorine and chlorine, are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. libretexts.orgyoutube.com However, they are ortho-, para-directing because of the ability of their lone pairs to donate electron density through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at these positions. libretexts.orgyoutube.com

In a polysubstituted ring like 1-chloro-2,4,6-trifluorobenzene (B1586135), a potential precursor, the directing effects of the halogens would influence the position of an incoming electrophile. For an electrophilic formylation, the substitution pattern would be dictated by the interplay of the inductive and resonance effects of the four halogen atoms. The fluorine atoms, being more electronegative than chlorine, exert a stronger inductive effect. Conversely, the resonance effect, which directs ortho-para, is also significant for fluorine. The combined effects of the halogens would need to be carefully considered to predict the outcome of an electrophilic substitution reaction.

Formylation Reactions on Suitably Substituted Benzene Precursors

Several named reactions are available for the formylation of aromatic compounds, which could potentially be applied to a precursor like 1-chloro-2,4,6-trifluorobenzene.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst, often cuprous chloride. quora.comthermofisher.comwikipedia.orgbyjus.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org However, the Gattermann-Koch reaction is generally most effective for electron-rich substrates and may not be suitable for the deactivated ring of 1-chloro-2,4,6-trifluorobenzene. thermofisher.com

Vilsmeier-Haack Reaction: This is a milder method for formylation that utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgsemanticscholar.org The electrophile in this case is a chloroiminium ion, which is less reactive than the acylium ions used in Friedel-Crafts reactions, making it suitable for more activated aromatic rings. wikipedia.org Its applicability to a heavily halogenated and thus deactivated substrate like 1-chloro-2,4,6-trifluorobenzene would likely require harsh reaction conditions and may result in low yields.

Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or tin(IV) chloride. wikipedia.orgorgsyn.orgresearchgate.net This method is effective for electron-rich aromatic compounds. wikipedia.org The reaction proceeds via electrophilic attack of the dichloromethyl cation, followed by hydrolysis to the aldehyde. Similar to other electrophilic formylation methods, its success on a deactivated substrate is not guaranteed.

Ortho-lithiation followed by Formylation: For certain substituted aromatics, directed ortho-metalation can be a powerful tool to achieve regioselective formylation. epfl.chthieme-connect.de This involves the deprotonation of the position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with a formylating agent like DMF. thieme-connect.de In the case of 1-chloro-2,4,6-trifluorobenzene, the fluorine atoms could potentially direct the lithiation to an adjacent position. However, the presence of multiple halogens could lead to a mixture of products or other side reactions.

Table 1: Comparison of Classical Formylation Reactions

ReactionFormylating AgentCatalyst/ReagentSubstrate Scope
Gattermann-Koch CO/HClAlCl₃/CuClElectron-rich aromatics
Vilsmeier-Haack DMF/POCl₃None (reagent is the electrophile)Activated aromatic and heterocyclic compounds
Rieche Dichloromethyl methyl etherTiCl₄ or SnCl₄Electron-rich aromatic compounds
Ortho-lithiation DMF or other formylating agentsOrganolithium reagentAromatics with directing groups

Selective Halogenation and Fluorination Protocols

An alternative synthetic strategy would involve the introduction of the chloro group at a later stage, starting from a trifluorinated benzaldehyde (B42025). For instance, the direct chlorination of 2,4,6-trifluorobenzaldehyde (B1297852) could be envisioned. This would be an electrophilic aromatic substitution reaction where the existing aldehyde and fluorine substituents would direct the incoming chlorine atom. The aldehyde group is a meta-director and strongly deactivating. The fluorine atoms are ortho-, para-directing but also deactivating. The directing effects would be competing, and achieving the desired 3-chloro substitution pattern would be challenging and likely result in a mixture of isomers.

Selective fluorination is often more complex to achieve directly. Electrophilic fluorinating agents are highly reactive. More commonly, fluorine atoms are introduced via nucleophilic aromatic substitution (the Halex process) on an appropriately activated precursor or through diazotization-fluorination sequences (Balz-Schiemann reaction). For the synthesis of 3-chloro-2,4,6-trifluorobenzaldehyde, a precursor with a different substitution pattern would be required to utilize these methods effectively.

Multi-step Syntheses and Intermediate Transformations for Halogenated Aldehydes

Given the challenges of direct, single-step syntheses for polysubstituted aromatic compounds, multi-step reaction sequences are often necessary. A plausible multi-step synthesis for this compound could start from a more readily available, differently substituted benzene derivative. The synthesis would involve a series of reactions to introduce the fluorine, chlorine, and formyl groups in the correct positions. For example, a synthesis could potentially begin with 1,3,5-trifluorobenzene, followed by a sequence of halogenation and formylation steps. The order of these steps would be crucial to control the regioselectivity.

Another approach could involve the transformation of a different functional group into the aldehyde. For instance, the oxidation of a corresponding benzyl (B1604629) alcohol (3-chloro-2,4,6-trifluorobenzyl alcohol) or the reduction of a benzoyl chloride derivative could yield the target aldehyde. This shifts the synthetic challenge to the preparation of the appropriately substituted precursor.

Emerging Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methods. This includes the use of catalytic systems to avoid stoichiometric reagents and the exploration of novel reaction pathways.

Catalytic Methods in the Synthesis of Halogenated Benzaldehydes

While classical formylation reactions often rely on stoichiometric amounts of Lewis acids, which generate significant waste, catalytic versions are being developed. For instance, catalytic Gattermann-Koch type reactions have been explored. researchgate.net The development of catalytic methods for the formylation of deactivated aromatic rings remains an area of active research.

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis. While not a direct formylation of a C-H bond, a related approach could involve the coupling of a suitable organometallic reagent with a formyl equivalent on a pre-functionalized aromatic ring.

In the context of green chemistry, the use of less toxic and more easily handled reagents is also a key consideration. For example, the use of solid-supported catalysts or reagents can simplify product purification and minimize waste.

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound, a specialized halogenated aromatic aldehyde, presents an opportunity to apply the tenets of green chemistry to mitigate environmental impact and enhance process efficiency. The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.orgnih.gov In the context of synthesizing this target molecule, a focus on atom economy, the use of safer solvents and reagents, and the adoption of catalytic methods are paramount.

A plausible and modern synthetic approach for this compound is the formylation of 1-Chloro-2,4,6-trifluorobenzene. Traditional formylation methods often involve stoichiometric reagents and harsh conditions, leading to significant waste generation. acs.org However, contemporary catalytic methods, such as palladium-catalyzed formylation, offer a more environmentally benign alternative. organic-chemistry.orgresearchgate.netresearchgate.net

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. rsc.orgkaust.edu.sa In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy.

Palladium-catalyzed formylation of aryl halides, a potential route to this compound, can be designed to maximize atom economy. For instance, using a formylating agent like carbon monoxide (CO) and a hydrogen source allows for the direct incorporation of the formyl group. researchgate.netresearchgate.net

Table 1: Theoretical Atom Economy for the Formylation of 1-Chloro-2,4,6-trifluorobenzene

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )Theoretical Atom Economy (%)
1-Chloro-2,4,6-trifluorobenzene (C₆H₂ClF₃) + Carbon Monoxide (CO) + Hydrogen (H₂)166.53 + 28.01 + 2.02This compound (C₇H₂ClF₃O)194.54~98.5%

This calculation assumes the direct addition of the formyl group with water as the only byproduct.

This high theoretical atom economy contrasts sharply with classical methods like the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a substituted formamide, generating significant inorganic and organic waste.

Use of Greener Solvents

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. rsc.orgrsc.orgacs.org Traditional formylation reactions may employ halogenated or polar aprotic solvents like dimethylformamide (DMF), which are now recognized as having significant health and environmental concerns. nih.govacsgcipr.org

Research into greener alternatives has identified several more sustainable options. acs.orgnih.govacsgcipr.org For the synthesis of this compound, the selection of a solvent would be guided by its efficacy in the specific catalytic system, as well as its environmental, health, and safety profile.

Table 2: Comparison of Traditional and Greener Solvents for Formylation Reactions

SolventClassificationKey Considerations
Dimethylformamide (DMF)TraditionalEffective for many reactions, but toxic and a substance of very high concern. nih.govacsgcipr.org
TolueneTraditionalA common aromatic solvent, but with associated volatility and toxicity. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable resources, lower toxicity than THF. acs.orgnih.gov
Cyclopentyl methyl ether (CPME)Greener AlternativeHigh boiling point, low peroxide formation, and easily recyclable. nih.gov
N-formylmorpholine (NFM)Greener AlternativeCan be used in mixtures and is considered a potential replacement for other polar aprotic solvents. acsgcipr.org

Catalytic Methodologies

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and under milder conditions, often reducing energy consumption and byproduct formation. organic-chemistry.org The palladium-catalyzed formylation of aryl halides is a prime example of a catalytic approach that can be applied to the synthesis of this compound. organic-chemistry.orgresearchgate.netresearchgate.net

These reactions typically involve a palladium precursor and a phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for the efficiency and selectivity of the reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde product. nih.govresearchgate.net

The use of a highly efficient catalyst allows for very low catalyst loadings, which is economically and environmentally advantageous. Furthermore, ongoing research focuses on developing catalysts that can operate in greener solvents and under even milder conditions, further enhancing the sustainability of the process.

Reactivity and Mechanistic Investigations of 3 Chloro 2,4,6 Trifluorobenzaldehyde

Reactivity of the Aldehyde Moiety in 3-Chloro-2,4,6-trifluorobenzaldehyde

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including condensation reactions, oxidation-reduction processes, and nucleophilic additions.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Condensation reactions involving the aldehyde group of this compound provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the case of this compound, this reaction typically involves an active methylene compound, such as malonic acid or its esters, in the presence of a weak base like piperidine. researchgate.net The electron-withdrawing halogen substituents on the benzaldehyde (B42025) ring enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. The reaction proceeds to yield an α,β-unsaturated product.

The Claisen-Schmidt condensation , a type of crossed-aldol condensation, involves the reaction of an aldehyde or ketone with another carbonyl compound. nih.gov When this compound reacts with a ketone, such as acetone, in the presence of a base, it forms a β-hydroxy carbonyl compound which can then dehydrate to yield an α,β-unsaturated ketone. nih.gov The electron-withdrawing groups on the aromatic ring of the aldehyde favor this reaction by increasing the reactivity of the carbonyl group and preventing self-condensation of the aldehyde.

Table 1: Condensation Reactions of this compound
Reaction TypeReactantCatalyst/ConditionsProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Diethyl malonate)Weak Base (e.g., Piperidine)α,β-unsaturated ester
Claisen-Schmidt CondensationKetone (e.g., Acetone)Base (e.g., NaOH)α,β-unsaturated ketone

Oxidation and Reduction Pathways of the Carbonyl Group

The carbonyl group of this compound can undergo both oxidation and reduction to yield carboxylic acids and alcohols, respectively.

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The product of this reaction is 3-Chloro-2,4,6-trifluorobenzoic acid.

Reduction of the aldehyde group to a primary alcohol, (3-Chloro-2,4,6-trifluorophenyl)methanol, can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as palladium or platinum, is also a common method for the reduction of aldehydes.

Table 2: Oxidation and Reduction of this compound
Reaction TypeReagentProduct
OxidationPotassium permanganate (KMnO₄)3-Chloro-2,4,6-trifluorobenzoic acid
ReductionSodium borohydride (NaBH₄)(3-Chloro-2,4,6-trifluorophenyl)methanol

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group in this compound is susceptible to attack by nucleophiles. The electron-withdrawing halogen atoms on the aromatic ring further enhance the electrophilic character of the carbonyl carbon, making it more reactive towards nucleophiles.

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final alcohol product. Examples of nucleophiles that can participate in this reaction include Grignard reagents (R-MgX), organolithium compounds (R-Li), and cyanide ions (CN⁻). The reaction with cyanide, for instance, leads to the formation of a cyanohydrin.

Reactivity of Halogen Substituents on the Aromatic Ring

The chlorine and fluorine atoms attached to the aromatic ring of this compound can also participate in chemical reactions, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are substituted with strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAᵣ). libretexts.orgopenstax.org In this compound, the fluorine and chlorine atoms act as leaving groups, and the aldehyde group, along with the other halogens, serves as an activating group. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

The rate of substitution is influenced by the nature of the leaving group and the position of the electron-withdrawing groups. Generally, fluoride is a better leaving group than chloride in S NAr reactions due to its higher electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com The ortho and para positions relative to the electron-withdrawing aldehyde group are particularly activated towards nucleophilic attack. openstax.orgyoutube.com Therefore, the fluorine atoms at positions 2, 4, and 6 are more susceptible to substitution than the chlorine atom at position 3.

Table 3: Nucleophilic Aromatic Substitution of this compound
NucleophilePotential Leaving GroupProduct Type
Ammonia (NH₃)FluorineAminotrifluorobenzaldehyde derivative
Hydroxide ion (OH⁻)FluorineHydroxytrifluorobenzaldehyde derivative
Alkoxide ion (RO⁻)FluorineAlkoxytrifluorobenzaldehyde derivative

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The carbon-chlorine bond in this compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound can serve as the halide partner in this reaction, coupling with a variety of boronic acids or their esters to form biaryl compounds or other substituted aromatic systems. researchgate.net The reactivity of the C-Cl bond in Suzuki-Miyaura coupling is generally lower than that of C-Br or C-I bonds, often requiring more specialized catalyst systems. tcichemicals.com

The Stille coupling is another palladium-catalyzed reaction that couples an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, this compound can be used as the electrophilic partner. The reaction offers a versatile method for carbon-carbon bond formation, though the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org

Table 4: Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerCatalystProduct Type
Suzuki-Miyaura CouplingArylboronic acidPalladium complexBiaryl derivative
Stille CouplingOrganostannanePalladium complexSubstituted aromatic compound

Exploration of Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon, which is significantly influenced by the strong electron-withdrawing effects of the fluorine and chlorine substituents on the aromatic ring. These halogen atoms enhance the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The primary reaction pathway for this compound involves the nucleophilic addition to the carbonyl group. This is the initial step in many of its characteristic reactions, including the formation of imines, acetals, and cyanohydrins. The general mechanism proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A key example is the acid-catalyzed formation of an imine (Schiff base) from a primary amine. The reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon.

The rate-determining step in these reactions can vary depending on the specific conditions, particularly the pH of the reaction medium.

Under strongly acidic conditions: The concentration of the free amine (the active nucleophile) is low due to protonation. The rate-determining step is the nucleophilic attack of the amine on the protonated carbonyl group.

Under neutral or mildly acidic conditions: The rate-determining step is typically the dehydration of the intermediate hemiaminal (or carbinolamine). This step involves the elimination of a water molecule to form the C=N double bond of the imine.

The electron-withdrawing substituents (Cl, F) on the benzaldehyde ring accelerate the initial nucleophilic addition by stabilizing the developing negative charge on the oxygen atom in the transition state. However, they can have a more complex effect on the dehydration step.

In many reactions of this compound, tetrahedral intermediates are formed which are often transient and not isolated.

Hemiaminals (Carbinolamines): In the reaction with primary amines, the key intermediate is a hemiaminal. mdpi.com This species contains a carbon atom bonded to a hydroxyl group (-OH), the amine nitrogen, a hydrogen, and the substituted phenyl ring. While typically unstable, some stable hemiaminals have been isolated and characterized, particularly from reactions involving 4-amino-1,2,4-triazoles. mdpi.com The stability of these intermediates is influenced by the electronic nature of the substituents on the aldehyde. mdpi.com

Tetrahedral Carbonyl Adducts: In reactions with other nucleophiles, such as Grignard reagents or cyanide ions, analogous tetrahedral intermediates are formed. For instance, the addition of a Grignard reagent (R-MgX) results in a magnesium alkoxide intermediate, which upon acidic workup yields a secondary alcohol.

Characterization of these intermediates, when possible, relies on spectroscopic methods. For example, the formation of a hemiaminal can be monitored by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the C-H and N-H protons of the intermediate in ¹H NMR spectroscopy.

Derivatization Strategies for this compound

The aldehyde functional group is a versatile handle for chemical modification, making this compound a valuable scaffold for the synthesis of compound libraries.

The condensation reaction between this compound and primary amines is a straightforward method to produce a wide array of imine derivatives, also known as Schiff bases. jetir.org These compounds, containing a C=N double bond, are important in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing compounds. jetir.orgbeilstein-journals.org

The synthesis is typically achieved by reacting equimolar amounts of the aldehyde and a primary amine, often with acid catalysis (e.g., a few drops of glacial acetic acid) in a suitable solvent like ethanol, followed by refluxing. redalyc.orgsemanticscholar.org Solvent-free mechanochemical methods, involving grinding the reactants together, have also been successfully employed for the synthesis of fluorinated imines, offering a more environmentally friendly approach. nih.gov

The table below illustrates the potential diversity of Schiff bases that can be synthesized from this compound.

Reactant 1Reactant 2 (Primary Amine)Expected Schiff Base Product
This compoundAnilineN-(3-Chloro-2,4,6-trifluorobenzylidene)aniline
This compoundp-ToluidineN-(3-Chloro-2,4,6-trifluorobenzylidene)-4-methylaniline
This compound4-FluoroanilineN-(3-Chloro-2,4,6-trifluorobenzylidene)-4-fluoroaniline
This compoundBenzylamineN-(3-Chloro-2,4,6-trifluorobenzylidene)-1-phenylmethanamine
This compoundEthanolamine2-((E)-(3-Chloro-2,4,6-trifluorobenzylidene)amino)ethan-1-ol

This table is illustrative and represents expected products based on established chemical reactions.

Beyond imine formation, the aldehyde group of this compound can undergo various transformations to generate diverse molecular scaffolds for chemical libraries.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Chloro-2,4,6-trifluorobenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This introduces a new functional group for further derivatization, such as ester or amide formation.

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (3-Chloro-2,4,6-trifluorophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition of Organometallic Reagents: Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) followed by an aqueous workup yields secondary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. By reacting the aldehyde with a phosphorus ylide (a Wittig reagent), a C=C double bond is formed, providing a scaffold with different geometry and reactivity.

These transformations are summarized in the table below.

Reaction TypeReagent(s)Product Functional GroupExample Product Name
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic Acid3-Chloro-2,4,6-trifluorobenzoic acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol(3-Chloro-2,4,6-trifluorophenyl)methanol
Grignard Reaction1. CH₃MgBr2. H₃O⁺Secondary Alcohol1-(3-Chloro-2,4,6-trifluorophenyl)ethan-1-ol
Wittig ReactionPh₃P=CH₂Alkene1-Chloro-2,4,5-trifluoro-3-vinylbenzene

This table provides examples of fundamental organic transformations applied to the target molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2,4,6 Trifluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-Chloro-2,4,6-trifluorobenzaldehyde, a combination of 1H, 13C, and 19F NMR would be required for a full structural assignment.

The 1H NMR spectrum of this compound is expected to show signals corresponding to the aldehydic proton and the aromatic proton. The chemical shift (δ) of the aldehydic proton would likely appear in the range of 9.5-10.5 ppm. The single aromatic proton would exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aldehydic H 9.5 - 10.5 Singlet (or finely split by long-range coupling)
Aromatic H-5 7.0 - 8.0 Multiplet

Note: This table is predictive as no experimental data was found.

The 13C NMR spectrum would provide information on the carbon framework of the molecule. The aldehydic carbon is expected to resonate at a characteristic downfield shift, typically between 185 and 195 ppm. The aromatic carbons would show complex splitting patterns and chemical shifts influenced by the attached halogen substituents.

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O 185 - 195
Aromatic C-1 110 - 120
Aromatic C-2 155 - 165 (Coupled to F)
Aromatic C-3 120 - 130 (Coupled to F)
Aromatic C-4 155 - 165 (Coupled to F)
Aromatic C-5 115 - 125
Aromatic C-6 155 - 165 (Coupled to F)

Note: This table is predictive as no experimental data was found.

19F NMR spectroscopy is crucial for characterizing fluorinated organic compounds. For this compound, three distinct signals would be expected, one for each fluorine atom, due to their different chemical environments. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic proton would be key to assigning their positions on the benzene (B151609) ring.

Table 3: Predicted 19F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (ppm)
F-2 -100 to -120
F-4 -100 to -120
F-6 -100 to -120

Note: This table is predictive as no experimental data was found.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships. In this specific molecule, it would primarily confirm any long-range couplings involving the aldehydic and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons to which they are attached. chemicalbook.comdocbrown.info

No specific multi-dimensional NMR data for this compound has been found in the literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde group and the substituted benzene ring.

Table 4: Predicted FT-IR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C-H (aldehyde) 2820-2880 and 2720-2780 Stretching
C=O (aldehyde) 1690-1715 Stretching
C=C (aromatic) 1450-1600 Stretching
C-F (aromatic) 1100-1350 Stretching
C-Cl (aromatic) 700-850 Stretching

Note: This table is predictive as no experimental data was found.

Raman Spectroscopy

Raman spectroscopy provides in-depth information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and the nature of its chemical bonds. For this compound, the Raman spectrum is expected to be rich in detail, with characteristic bands corresponding to the vibrations of the benzene ring, the carbonyl group, and the carbon-halogen bonds.

The analysis of the Raman spectrum relies on both experimental observation and theoretical calculations, often using Density Functional Theory (DFT). While a publicly available experimental spectrum for this specific molecule is not available, its vibrational modes can be predicted with high accuracy by comparison with related compounds like 2,4,6-trifluorobenzaldehyde (B1297852) and other chlorinated benzaldehydes. nih.govniscpr.res.inresearchgate.netnih.gov

Key vibrational modes anticipated in the Raman spectrum of this compound include:

C=O Stretching: The aldehyde carbonyl (C=O) stretch is one of the most characteristic vibrations. It is expected to appear as a strong band in the region of 1700-1720 cm⁻¹. The exact position is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. niscpr.res.in

Aromatic C-H Stretching: The stretching vibrations of the two aromatic C-H bonds typically occur above 3000 cm⁻¹.

Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including the ring breathing mode, which is often a strong, polarized band in the Raman spectrum, and trigonal C-C-C in-plane bending. niscpr.res.in For substituted benzenes, these are expected in the 1000-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The carbon-fluorine (C-F) stretching vibrations are anticipated to be strong in the infrared spectrum but can also appear in the Raman spectrum, typically in the 1100-1300 cm⁻¹ range. researchgate.net The carbon-chlorine (C-Cl) stretch is expected at a lower frequency, generally between 600 and 800 cm⁻¹.

Aldehyde C-H Bending: The in-plane bending of the aldehyde C-H group gives rise to a characteristic band, often observed near 1400 cm⁻¹.

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level, allow for the prediction of these vibrational frequencies and their corresponding Raman intensities, aiding in the definitive assignment of the experimental spectrum. niscpr.res.in

Table 1: Predicted Key Raman Shifts for this compound

This table is based on theoretical predictions and data from analogous compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
Aldehyde C-H Stretch 2850 - 2950 Medium
Carbonyl (C=O) Stretch 1705 - 1720 Strong
Aromatic Ring Stretch 1580 - 1620 Strong
Aromatic Ring Stretch 1400 - 1500 Medium
C-F Stretch 1100 - 1300 Medium-Strong
Ring Breathing Mode ~1040 Strong, Polarized

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used in GC-MS.

For this compound (molar mass ≈ 194.5 g/mol ), the EI mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 194, with a characteristic M+2 peak at m/z 196 approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a structural fingerprint. Based on the structure and known fragmentation pathways of halogenated aromatic aldehydes, the following primary fragmentation steps are predicted:

Loss of a Hydrogen Radical: A peak at m/z 193 ([M-H]⁺), corresponding to the loss of the aldehydic hydrogen, is common for benzaldehydes.

Loss of Carbon Monoxide: The [M-H]⁺ ion can subsequently lose carbon monoxide (CO), a characteristic fragmentation of aldehydes, resulting in a fragment at m/z 165.

Loss of Chlorine: Fragmentation can also involve the loss of a chlorine atom from the molecular ion, leading to a peak at m/z 159.

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

This table outlines predicted major fragments based on established fragmentation principles.

m/z Value Proposed Fragment Description
194/196 [C₇H₂ClF₃O]⁺ Molecular Ion (M⁺)
193/195 [C₇HClF₃O]⁺ Loss of H radical ([M-H]⁺)
165/167 [C₆HClF₃]⁺ Loss of H, then CO ([M-H-CO]⁺)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of organic molecules. However, small, neutral, and relatively nonpolar molecules like underivatized benzaldehydes can be challenging to ionize efficiently using standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques. nih.gov Often, derivatization is employed to improve sensitivity. nih.gov

When analyzed via ESI, aromatic aldehydes can exhibit unconventional behavior. Studies have shown that in the presence of methanol (B129727) as a solvent, an in-source aldolization reaction can occur, leading to the observation of an [M+15]⁺ ion, which may be more intense than the expected protonated molecule [M+H]⁺. nih.gov

Furthermore, the collision-induced dissociation (CID) of protonated aldehydes does not always follow simple pathways. Depending on the molecular structure, fragmentation can proceed via the loss of CO or, in some cases, the unusual loss of H₂. nist.govnih.gov The latter pathway can lead to the formation of a reactive ketene (B1206846) cation, which may react with residual water in the mass spectrometer, complicating spectral interpretation. nih.gov For this compound, the protonated molecule would have an m/z of 195/197. Its fragmentation would likely involve the neutral loss of CO (28 Da) to produce a fragment at m/z 167/169.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

A single crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 3-chloro-5-fluorosalicylaldehyde, provides insight into the expected solid-state characteristics. nih.gov

The molecular structure is expected to be largely planar due to the sp² hybridization of the benzene ring and carbonyl carbon. The analysis would precisely determine the C-Cl and C-F bond lengths, which are influenced by their positions on the aromatic ring.

Crucially, this technique elucidates the crystal packing and the network of non-covalent interactions that stabilize the crystal lattice. For a molecule with multiple halogen atoms and a carbonyl group, a variety of weak intermolecular interactions are anticipated: nih.gov

C-H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor, likely interacting with aromatic C-H donors from neighboring molecules.

Halogen Interactions: Interactions involving fluorine and chlorine, such as C-H···F, C-H···Cl, and potentially halogen···halogen contacts, are expected to play a significant role in the supramolecular assembly.

The results of such a study are typically summarized in a crystallographic information file (CIF), which includes the unit cell parameters, space group, and atomic coordinates.

Table 3: Expected Crystallographic Parameters and Structural Features

This table presents expected data based on studies of analogous halogenated benzaldehydes.

Parameter Expected Observation
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
C-Cl Bond Length ~1.73 - 1.75 Å
C-F Bond Length ~1.34 - 1.36 Å
C=O Bond Length ~1.21 Å
Molecular Conformation Near-planar

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2,4,6 Trifluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict various molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the electronic properties.

For a molecule like 3-Chloro-2,4,6-trifluorobenzaldehyde, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its optimal geometry, bond lengths, and bond angles. While specific DFT studies on this compound are not detailed in the available literature, this methodology is standard for characterizing similar halogenated benzaldehydes. Such calculations provide the foundational data for further computational analysis.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity and its electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. Although specific HOMO-LUMO energy values for this compound are not reported in the searched literature, the general principle of FMO analysis is a cornerstone of computational chemistry.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Term Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Indicates the regions of the molecule that can donate electrons in a chemical reaction.
LUMO Lowest Unoccupied Molecular Orbital. The lowest energy orbital that is empty of electrons. Indicates the regions of the molecule that can accept electrons in a chemical reaction.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's chemical reactivity and kinetic stability. |

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of charge within a molecule. Polarizability is the ability of the electron cloud of a molecule to be distorted by an external electric field. Both are important properties that influence a molecule's intermolecular interactions and its behavior in solution.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. An MEP map uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential. This allows for the prediction of sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atom of the aldehyde group and the halogen atoms, indicating these as sites for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. Although a specific MEP analysis for this compound has not been reported, it is a standard computational tool for predicting reactivity.

Mechanistic Pathway Calculations

Computational chemistry is also instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

Transition state analysis involves locating the highest energy point along a reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of a chemical reaction.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state analysis could be used to understand the reaction mechanism in detail. By calculating the activation barriers for different possible pathways, the most favorable reaction route can be identified. There are, however, no specific studies in the reviewed literature that detail the transition state analysis for reactions involving this compound.

Table 2: Compounds Mentioned in this Article

Compound Name

Reaction Energy Profile Determination

The determination of a reaction energy profile is crucial for understanding the kinetics and thermodynamics of chemical processes involving this compound. This involves mapping the energy of the system along a reaction coordinate, identifying transition states, intermediates, and the final products. For a molecule like this compound, a common reaction to study would be nucleophilic addition to the carbonyl group, a fundamental process in organic chemistry.

Methodology: A typical computational approach to determine the reaction energy profile would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a nucleophile), transition states, intermediates, and products are optimized to find the lowest energy conformation for each species. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to ensure that it correctly connects the desired reactants and products.

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values.

Below is an illustrative data table representing the kind of energetic data that would be obtained from a computational study of a hypothetical reaction, such as the addition of a simple nucleophile (e.g., hydride).

Illustrative Reaction Energy Profile Data for a Hypothetical Nucleophilic Addition to this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition StateStructure corresponding to the highest energy point along the reaction path+15.2
ProductAddition product-5.8

Note: The values in this table are hypothetical and serve as an example of typical results from such a computational study.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the influence of substituent positioning on its stability and reactivity. The primary focus of such an analysis would be the orientation of the aldehyde group relative to the substituted benzene (B151609) ring.

Methodology: The conformational landscape of the molecule is typically explored by systematically rotating the dihedral angle defined by the atoms of the C-C bond connecting the aldehyde group to the phenyl ring. A potential energy surface scan is performed by calculating the energy at incremental rotations (e.g., every 10-15 degrees) around this bond. The resulting energy profile reveals the locations of energy minima (stable conformers) and energy maxima (rotational barriers). DFT calculations are well-suited for this type of analysis.

Expected Findings: For benzaldehyde (B42025) derivatives, the aldehyde group can be either coplanar with the benzene ring or twisted out of the plane. The planarity is often favored due to the stabilizing effect of conjugation between the carbonyl group's π-system and the aromatic ring. However, steric hindrance from ortho substituents can force the aldehyde group out of the plane.

In this compound, the presence of fluorine atoms at both ortho positions (2 and 6) would likely introduce significant steric strain. This steric repulsion between the ortho-fluorine atoms and the carbonyl oxygen would likely lead to a non-planar ground state conformation, where the aldehyde group is rotated out of the plane of the benzene ring to relieve this strain. The conformational analysis would quantify the energy penalty associated with the planar conformation and determine the optimal dihedral angle for the most stable conformer.

Intramolecular interactions, such as dipole-dipole interactions between the C-F, C-Cl, and C=O bonds, would also play a crucial role in determining the preferred conformation. Computational analysis can map the electrostatic potential of the molecule, highlighting regions of positive and negative charge and revealing the nature of these intramolecular forces.

An example of a data table summarizing the findings of a conformational analysis is provided below.

Illustrative Conformational Analysis Data for this compound
ConformerDihedral Angle (C2-C1-C=O)Relative Energy (kcal/mol)Description
Global Minimum~30°0.0Non-planar, staggered conformation to minimize steric clash.
Rotational Barrier+4.5Planar conformation with significant steric repulsion.
Local Minimum180°+1.2Another planar conformation, potentially less stable.

Note: The values in this table are hypothetical and for illustrative purposes to show what a computational analysis might reveal.

Applications and Utility of 3 Chloro 2,4,6 Trifluorobenzaldehyde in Advanced Organic Synthesis

Precursor in Complex Pharmaceutical Intermediates Synthesis

The primary documented application of 3-Chloro-2,4,6-trifluorobenzaldehyde is in the field of medicinal chemistry, where it functions as a critical precursor for the synthesis of complex pharmaceutical intermediates. Its utility is highlighted in the development of novel antiviral agents.

Detailed research findings from patent literature disclose its use in the synthesis of bridged tricyclic carbamoylpyridone compounds, which are investigated for their potential in treating or preventing human immunodeficiency virus (HIV) infection. google.com In these synthetic pathways, this compound is employed as a foundational reactant. For instance, it is used in reductive amination reactions to introduce the 3-chloro-2,4,6-trifluorobenzyl moiety into a larger molecular framework. This specific structural unit is integral to the design of the final therapeutic candidates.

A key reaction involves the treatment of a primary amine with this compound, followed by reduction of the resulting imine, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield a secondary amine intermediate. googleapis.com This intermediate is then carried forward through subsequent steps to build the final complex heterocyclic system. The table below summarizes an example of such a reaction.

Starting MaterialReagentKey IntermediateApplication AreaSource
Primary AmineThis compound, then NaBH₄(3-chloro-2,4,6-trifluorobenzyl)amine derivativeHIV Inhibitors googleapis.com

This role as a specialized precursor underscores the importance of polysubstituted aromatic aldehydes in creating intricately functionalized molecules for targeted therapeutic applications. google.comgoogleapis.com

Building Block for Agrochemical Synthesis

While many fluorinated and chlorinated benzaldehyde (B42025) derivatives are known intermediates in the agrochemical industry, a review of scientific and patent literature did not yield specific examples of this compound being used as a building block for the synthesis of pesticides or herbicides. Research in this area appears to utilize other isomers or differently substituted halogenated benzaldehydes.

Role in Functional Material Development

The development of advanced functional materials often relies on precursor molecules with tailored electronic and steric properties. However, there is no specific information available in the reviewed literature detailing the application of this compound in this domain.

The synthesis of liquid crystalline materials frequently employs aromatic cores to achieve the necessary mesophase behavior. Despite the potential for the unique dipole moment of the 3-chloro-2,4,6-trifluorophenyl group to influence liquid crystal properties, no published research or patents were found that describe the use of this compound in the synthesis of such materials.

Fluorinated polymers are valued for their high thermal stability and chemical resistance. Monomers used in their synthesis often contain fluorinated aromatic rings. However, literature searches did not reveal any studies where this compound was used as a monomer or a precursor for a monomer in the synthesis of advanced fluorinated polymers.

Synthesis of Specialized Chemical Probes and Tags

The development of chemical probes and tags for biological imaging or affinity chromatography is a growing field. While functionalized benzaldehydes can be used to link to biomolecules, no specific instances of this compound being utilized for the synthesis of such probes or tags are documented in the available literature.

Design and Synthesis of Novel Heterocyclic Systems

The most significant and well-documented use of this compound is in the design and synthesis of novel heterocyclic systems for pharmaceutical applications. As detailed in patents by Gilead Sciences, this compound is a key starting material for creating complex molecules aimed at inhibiting HIV replication. google.comgoogleapis.com

The synthesis of substituted pyridotriazine and bridged tricyclic carbamoylpyridone compounds demonstrates its utility. google.comgoogleapis.com The aldehyde group provides a reactive handle for C-N bond formation, typically through reductive amination, to link the 3-chloro-2,4,6-trifluorophenyl group to a nitrogen-containing heterocyclic core. This specific substitution pattern is crucial for the biological activity of the target compounds.

The general synthetic approach is outlined below:

Reaction: An amine-containing heterocyclic core is reacted with this compound.

Intermediate Formation: This reaction forms an imine (Schiff base) intermediate.

Reduction: The imine is subsequently reduced to a stable secondary amine using a reducing agent like sodium borohydride.

Further Elaboration: The resulting molecule, which now incorporates the 3-chloro-2,4,6-trifluorobenzyl moiety, undergoes further synthetic transformations to yield the final complex drug candidate.

This strategic use of this compound allows for the precise installation of a highly functionalized aromatic group, which is a key component of the pharmacophore in these novel heterocyclic systems. google.comgoogleapis.com

Q & A

Basic: What are the common synthetic routes for 3-Chloro-2,4,6-trifluorobenzaldehyde in laboratory settings?

Answer:
The compound is typically synthesized via halogenation or substitution reactions on a benzaldehyde core. For example:

  • Direct fluorination using agents like HF or DAST (diethylaminosulfur trifluoride) on chlorinated benzaldehyde precursors.
  • Nucleophilic aromatic substitution (SNAr) on activated aromatic rings, leveraging the electron-withdrawing effects of fluorine and chlorine to facilitate substitution .
  • Multistep routes involving protection/deprotection of functional groups to control regioselectivity, as seen in similar trifluorobenzaldehyde derivatives .

Key considerations : Optimize reaction temperature (often <0°C for fluorination) and stoichiometry to minimize byproducts like over-halogenated species.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm substituent positions and absence of unreacted precursors. For example, fluorine atoms at positions 2,4,6 and chlorine at position 3 produce distinct splitting patterns .
  • HPLC/GC-MS : Quantify purity (>98% typical for research-grade material) and detect trace impurities (e.g., residual solvents or dehalogenated byproducts) .
  • Elemental analysis : Verify C, H, F, and Cl content against theoretical values (e.g., molecular formula C7H2ClF3O\text{C}_7\text{H}_2\text{ClF}_3\text{O}) .

Advanced: What strategies resolve contradictory spectroscopic data for halogenated benzaldehyde derivatives?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Comparative analysis : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for validated 19F^{19}\text{F} NMR shifts .
  • Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data .
  • Isolation and re-testing : Purify samples via column chromatography or recrystallization to eliminate confounding impurities .

Advanced: How do electronic effects of Cl and F substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

  • Electron-withdrawing effects : Fluorine (strong σ-withdrawing) activates the ring for SNAr but reduces reactivity at meta positions. Chlorine (moderate withdrawing) further directs nucleophiles to specific sites.
  • Regioselectivity : In 3-Cl-2,4,6-F-benzaldehyde, the para position to chlorine (position 4) is less activated due to fluorine’s inductive effects, favoring attack at positions ortho to fluorine .
  • Experimental validation : Kinetic studies under varying pH and temperature conditions can map substituent effects .

Applications: How is this compound used as a building block for fluorinated drug candidates?

Answer:

  • Pharmacophore design : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles (e.g., quinazolines), common in kinase inhibitors .
  • Metabolic stability : Fluorine atoms enhance resistance to oxidative degradation, improving drug half-life .
  • Case study : Derivatives of similar trifluorobenzaldehydes are used in agrochemicals (e.g., fungicides) and PET tracers .

Safety: What protocols prevent degradation or hazards during handling?

Answer:

  • Storage : Keep at 2–8°C in amber glass under inert gas (N2_2/Ar) to inhibit oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection; avoid contact with reducing agents (risk of exothermic decomposition) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Data Analysis: How to adjust models for asymmetrical toxicity assay curves?

Answer:

  • Asymmetry parameter : Use a 5-parameter logistic (5PL) model instead of 4PL to account for tailing effects. For example, 3-Chloro-2,4-pentanedione assays showed improved fit (r2^2 0.9993 vs. 0.9899) with 5PL-1P .
  • Software tools : Implement asymmetric fitting in GraphPad Prism or R packages (e.g., drc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.